molecular formula C7H3Cl3O B1582093 2,3,6-Trichlorobenzaldehyde CAS No. 4659-47-6

2,3,6-Trichlorobenzaldehyde

Cat. No.: B1582093
CAS No.: 4659-47-6
M. Wt: 209.5 g/mol
InChI Key: AURSMWWOMOVHBM-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O and a molecular weight of 209.457 g/mol . It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 3, and 6 positions on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It has been found that this compound can influence the relaxation behavior of long-lived coherences in a two-spin system This suggests that 2,3,6-Trichlorobenzaldehyde may interact with certain enzymes and proteins, potentially influencing their activity

Molecular Mechanism

It is known that the compound can influence the relaxation behavior of long-lived coherences in a two-spin system , suggesting that it may interact with biomolecules at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichlorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of benzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3,6-trichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2,3,6-trichlorobenzyl alcohol when treated with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products Formed

Scientific Research Applications

2,3,6-Trichlorobenzaldehyde is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 3-Chlorobenzaldehyde

Uniqueness

Compared to its analogs, 2,3,6-Trichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and physical properties. The 2,3,6-trichloro substitution pattern imparts distinct electronic effects, making it more reactive in certain chemical reactions compared to mono- or dichlorinated benzaldehydes .

Properties

IUPAC Name

2,3,6-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURSMWWOMOVHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20196878
Record name 2,3,6-Trichlorobenzaldehyde
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Molecular Weight

209.5 g/mol
Source PubChem
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Physical Description

Solid; [HSDB]
Record name 2,3,6-Trichlorobenzaldehyde
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Solubility

VERY SOL IN ETHER, ACETONE, BENZENE, & HOT PETROLEUM ETHER; SLIGHTLY SOL IN PETROLEUM ETHER
Record name 2,3,6-TRICHLOROBENZALDEHYDE
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Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

4659-47-6
Record name 2,3,6-Trichlorobenzaldehyde
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Record name 2,3,6-Trichlorobenzaldehyde
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Record name 2,3,6-Trichlorobenzaldehyde
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Record name 2,3,6-trichlorobenzaldehyde
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Record name 2,3,6-TRICHLOROBENZALDEHYDE
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Melting Point

86-87 °C
Record name 2,3,6-TRICHLOROBENZALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 2,3,6-Trichlorobenzaldehyde chosen as a model system to study the impact of paramagnetic ions on long-lived coherences?

A: this compound possesses two coupled protons, a structural feature suitable for investigating LLC behavior []. This choice simplifies the analysis of how paramagnetic ions affect the relaxation properties of these long-lived states. The molecule's well-defined structure allows researchers to directly correlate experimental observations with theoretical models of relaxation mechanisms.

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